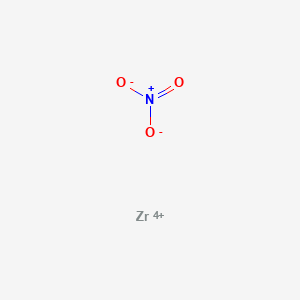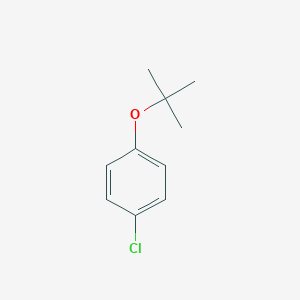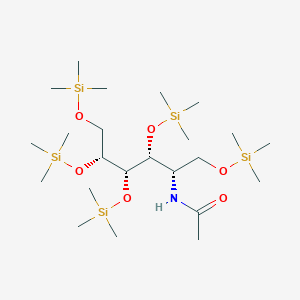
1-(4-Chlorophenyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)cyclohexan-1-ol is an organic compound with the molecular formula C₁₂H₁₅ClO. It is a secondary alcohol where the hydroxyl group is attached to a cyclohexane ring, and a p-chlorophenyl group is attached to the same carbon as the hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyl)cyclohexan-1-ol can be synthesized through several methods. One common method involves the hydrogenation of p-chlorophenylcyclohexanone. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In industrial settings, the production of cyclohexanol, 1-(p-chlorophenyl)- often involves the catalytic hydrogenation of p-chlorophenylcyclohexanone. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient conversion.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, p-chlorophenylcyclohexanone.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO₃) and pyridinium chlorochromate (PCC).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
- p-Chlorophenylcyclohexanone
Reduction: Cyclohexane derivatives
Substitution: Chlorinated cyclohexane derivatives
Applications De Recherche Scientifique
1-(4-Chlorophenyl)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of cyclohexanol, 1-(p-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The p-chlorophenyl group can also interact with hydrophobic regions of proteins and other biomolecules, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: A simpler analog without the p-chlorophenyl group.
p-Chlorophenylcyclohexanone: The oxidized form of cyclohexanol, 1-(p-chlorophenyl)-.
Cyclohexane: The fully reduced form without the hydroxyl group.
Uniqueness
1-(4-Chlorophenyl)cyclohexan-1-ol is unique due to the presence of both the hydroxyl group and the p-chlorophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
17380-83-5 |
|---|---|
Formule moléculaire |
C12H15ClO |
Poids moléculaire |
210.7 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H15ClO/c13-11-6-4-10(5-7-11)12(14)8-2-1-3-9-12/h4-7,14H,1-3,8-9H2 |
Clé InChI |
WSXSGCNVGCTIIZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)Cl)O |
SMILES canonique |
C1CCC(CC1)(C2=CC=C(C=C2)Cl)O |
Key on ui other cas no. |
17380-83-5 |
Synonymes |
1-P-CHLOROPHENYL-1-CYCLOHEXANOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one](/img/structure/B96642.png)








